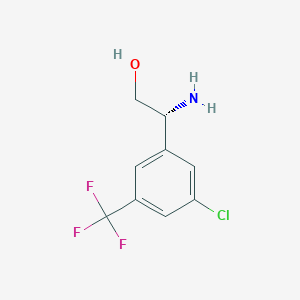
(R)-2-Amino-2-(3-chloro-5-(trifluoromethyl)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound with significant interest in various scientific fields due to its unique structural features. The presence of both amino and hydroxyl functional groups, along with the trifluoromethyl and chloro substituents on the aromatic ring, makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate aromatic precursor, such as 3-chloro-5-(trifluoromethyl)benzaldehyde.
Amination: The aldehyde group is converted to an amine through reductive amination using reagents like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques to ensure the production of the desired enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as solvent, room temperature.
Reduction: LiAlH4, ether as solvent, reflux conditions.
Substitution: Nitric acid for nitration, bromine for halogenation, typically carried out in an acidic medium.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of nitro or bromo derivatives on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(2R)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving the central nervous system.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (2R)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-amino-2-[3-chloro-5-methylphenyl]ethan-1-ol: Similar structure but with a methyl group instead of a trifluoromethyl group.
(2R)-2-amino-2-[3-bromo-5-(trifluoromethyl)phenyl]ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The presence of the trifluoromethyl group in (2R)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethan-1-ol imparts unique electronic properties, making it more resistant to metabolic degradation and enhancing its binding affinity to certain biological targets compared to its analogs.
Eigenschaften
Molekularformel |
C9H9ClF3NO |
|---|---|
Molekulargewicht |
239.62 g/mol |
IUPAC-Name |
(2R)-2-amino-2-[3-chloro-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H9ClF3NO/c10-7-2-5(8(14)4-15)1-6(3-7)9(11,12)13/h1-3,8,15H,4,14H2/t8-/m0/s1 |
InChI-Schlüssel |
REUIRPFEEJVRNN-QMMMGPOBSA-N |
Isomerische SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)[C@H](CO)N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)Cl)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13579335.png)
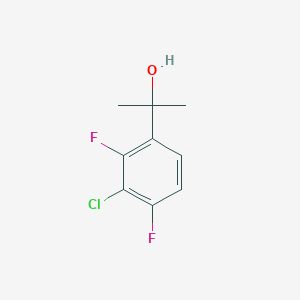
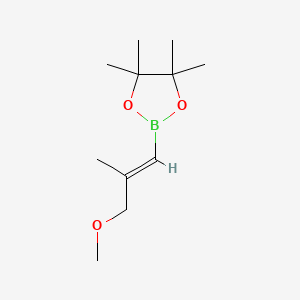


![1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B13579386.png)
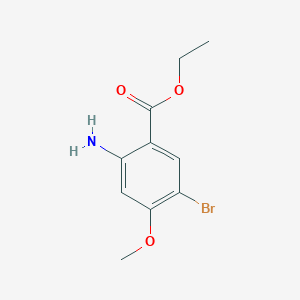
aminehydrochloride](/img/structure/B13579397.png)

![6-{[(2,4-Difluorophenyl)methyl]amino}pyridine-3-carboxylicacid](/img/structure/B13579418.png)
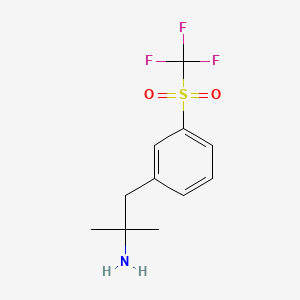

![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine](/img/structure/B13579435.png)
